Ciprofloxacin Hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class. It is primarily used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. The compound is effective against a broad spectrum of gram-negative and some gram-positive bacteria, making it a valuable asset in modern medicine.
Ciprofloxacin was first developed in the 1980s by the pharmaceutical company Bayer AG and has since been widely adopted for clinical use. It is derived from the parent compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, which undergoes several chemical modifications to produce the hydrochloride salt form.
Ciprofloxacin Hydrochloride is classified as a fluoroquinolone antibiotic. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism renders it effective against a variety of pathogens.
The continuous flow method allows for enhanced control over reaction conditions, including temperature and pressure, leading to improved selectivity and yield. The process begins with the acylation of commercially available acyl chlorides with vinylogous carbamates, followed by regioselective nucleophilic substitution reactions involving piperazine. The final step involves acidification to form Ciprofloxacin Hydrochloride from its base .
Ciprofloxacin Hydrochloride has a complex molecular structure characterized by its quinolone core. The molecular formula is C17H18ClFN3O3, and its structural representation includes:
The molecular weight of Ciprofloxacin Hydrochloride is approximately 331.80 g/mol. Its melting point ranges between 254 °C and 258 °C, indicating good thermal stability under standard conditions.
The synthesis of Ciprofloxacin Hydrochloride involves several key reactions:
The acylation reaction typically employs solvents such as methanol or ethanol under controlled temperatures (45-50 °C) to facilitate optimal yields while minimizing byproducts . The use of Lewis acids as catalysts has also been explored to enhance reaction efficiency and purity.
Ciprofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for maintaining DNA topology during replication and transcription processes:
This dual action leads to bacterial cell death, making Ciprofloxacin effective against both dividing and non-dividing bacteria .
Relevant analyses indicate that Ciprofloxacin Hydrochloride exhibits good stability under standard storage conditions, with a shelf life extending up to several years when stored properly .
Ciprofloxacin Hydrochloride is extensively used in clinical settings for treating various infections caused by susceptible bacteria. Its applications include:
Additionally, Ciprofloxacin has been investigated for use in treating anthrax exposure due to its efficacy against Bacillus anthracis spores . Its broad-spectrum activity makes it a critical tool in both outpatient and inpatient settings for managing bacterial infections effectively.
Ciprofloxacin hydrochloride exerts bactericidal effects primarily by disrupting bacterial DNA topology through dual targeting of DNA gyrase (topoisomerase II) and topoisomerase IV. DNA gyrase, essential in Gram-negative bacteria, introduces negative supercoils to relieve torsional stress during replication. Ciprofloxacin binds to the gyrase-DNA complex at the GyrA subunit, stabilizing a cleavage complex that prevents DNA resealing. This binding occurs via a water-metal ion bridge involving Ser84 and Glu88 residues in Escherichia coli GyrA, inducing double-stranded DNA breaks [1].
In Gram-positive bacteria (e.g., Staphylococcus aureus), ciprofloxacin preferentially inhibits topoisomerase IV (subunit ParC), which decatenates daughter DNA strands post-replication. Structural studies reveal that ciprofloxacin’s bicyclic core and C7-piperazine group (Fig. 1) facilitate intercalation between base pairs at the enzyme’s catalytic site, blocking ATP-dependent conformational changes [4].
Table 1: Structural Determinants of Ciprofloxacin-Enzyme Binding
Target Enzyme | Key Binding Residues | Functional Consequence | Bacterial Specificity |
---|---|---|---|
DNA gyrase (GyrA) | Ser84, Glu88, Asp87 | Prevents DNA religation; induces SOS response | Gram-negative dominant |
Topoisomerase IV (ParC) | Ser80, Glu84 | Inhibits chromosome decatenation | Gram-positive dominant |
Mutant enzymes (GyrA S83L) | Altered binding pocket | Reduced drug affinity; resistance | Cross-species |
The concentration-dependent targeting shift occurs due to differential binding affinities: at low concentrations, ciprofloxacin primarily inhibits gyrase in Gram-negatives (e.g., Pseudomonas aeruginosa MIC 0.5–8 mg/L) and topoisomerase IV in Gram-positives (e.g., Streptococcus pneumoniae MIC 0.5–6.3 mg/L) [1] [2]. Mutations in these residues (e.g., GyrA S83L, ParC S80F) disrupt the water-metal ion bridge, reducing binding efficacy and conferring resistance [2].
Ciprofloxacin’s bactericidal potency varies significantly between bacterial species due to structural differences in target enzymes and membrane permeability barriers. Its C6-fluorine and C7-piperazine substituents enhance affinity for Gram-negative gyrase, evidenced by lower MIC values against Enterobacteriaceae (e.g., E. coli MIC ≤0.25 mg/L) compared to Gram-positives (e.g., Enterococcus faecalis MIC 0.5–25 mg/L) [2] [4].
Table 2: Comparative MIC Ranges of Ciprofloxacin Against Bacterial Pathogens
Pathogen | Gram Type | MIC Range (mg/L) | Primary Target | Resistance Prevalence |
---|---|---|---|---|
Escherichia coli | Negative | 0.004–0.25 | DNA gyrase | High (hospital settings) |
Pseudomonas aeruginosa | Negative | 0.5–8.0 | DNA gyrase | Moderate (80% susceptibility) |
Staphylococcus aureus | Positive | 0.1–1.0 | Topoisomerase IV | High (MRSA strains) |
Streptococcus pneumoniae | Positive | 0.5–6.3 | Topoisomerase IV | Moderate |
Neisseria gonorrhoeae | Negative | 0.008–0.015 | DNA gyrase | Very high |
In P. aeruginosa, efflux pumps (e.g., MexAB-OprM) reduce intracellular ciprofloxacin accumulation, elevating MICs (1–4 mg/L) despite high intrinsic binding affinity [2]. Conversely, topoisomerase IV mutations dominate resistance in Gram-positives; S. aureus with ParC S80Y mutations show 32-fold MIC increases [7].
Synergistic enhancers like PAMAM dendrimers overcome resistance: a ciprofloxacin-dendrimer conjugate exhibited 8-fold lower MICs against S. aureus (2 µM vs. 16 µM for free drug) by evading efflux pumps [4]. However, subinhibitory ciprofloxacin concentrations (0.0625 mg/L) paradoxically enhance S. aureus biofilm formation 12–15-fold via agrC-dependent quorum sensing [7].
Ciprofloxacin’s zwitterionic nature (Fig. 1) underpins its unique pharmacokinetic and penetration capabilities. At physiological pH (7.4), the molecule exists as a hybrid ion with a protonated piperazinyl group (+1 charge) and deprotonated carboxylic acid (-1 charge), resulting in balanced lipophilicity (logP 0.28) [6]. This facilitates passive diffusion through porins in Gram-negative outer membranes (e.g., OmpF of E. coli) and cytoplasmic membranes of Gram-positives.
Fig. 1: Zwitterionic Form of Ciprofloxacin Hydrochloride
O O || || F-◯-N-CH₂-CH₂-N-H⁺ ↔ F-◯-N-CH₂-CH₂-N: | | | | | | C-COOH C-COO⁻
Note: Equilibrium between cationic (piperazine-protonated) and anionic (carboxylate-deprotonated) forms at pH 7.4.
Zwitterions enhance tissue distribution; ciprofloxacin achieves concentrations exceeding serum levels in lungs, prostate, and bile due to efficient transmembrane passage [6]. However, efflux pumps (e.g., AcrB-TolC in E. coli) export zwitterionic ciprofloxacin, necessitating strategies like the "Trojan Horse" conjugation. Enterobactin-ciprofloxacin conjugates exploit ferric siderophore uptake systems (FepA-G), achieving 40% lower MICs against resistant E. coli by bypassing efflux [8].
Ion-pair complexes further optimize permeability: complexation with sodium cholate at pH 9 increased ciprofloxacin’s octanol-water partition coefficient by 3.38-fold, doubling antibacterial activity against K. pneumoniae [3].
Table 3: Key Physicochemical Properties Influencing Permeability
Property | Value | Functional Impact |
---|---|---|
pKa (carboxylic acid) | 5.9 | Anionic form in cytoplasm |
pKa (piperazinyl amine) | 8.8–9.3 | Cationic form in acidic environments |
Water solubility | >30 mg/mL (pH 7) | Rapid dissolution and absorption |
Protein binding | 20–40% | Balanced free drug availability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7